molecular formula C₇H₁₄O₆ B013700 Methyl alpha-D-glucopyranoside CAS No. 97-30-3

Methyl alpha-D-glucopyranoside

Cat. No.: B013700
CAS No.: 97-30-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-ZFYZTMLRSA-N
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Mechanism of Action

Target of Action

Methyl α-D-glucopyranoside is a methylated sugar that is used as an inhibitor of lectin-conjugate binding . It has been found to be a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . It is also used for the differentiation of Listeria species, Listeria monocytogenes, Listeria innocua, and Listeria welshimeri by the ability to ferment the sugar, producing acid which can be identified using an appropriate pH indicator .

Mode of Action

The mode of action of Methyl α-D-glucopyranoside involves its interaction with its targets, leading to changes in their function. For instance, it inhibits the binding of lectin-conjugates, thereby affecting the function of these proteins . In the case of Listeria species, it is fermented by these bacteria, leading to the production of acid, which can be detected using a pH indicator .

Biochemical Pathways

Methyl α-D-glucopyranoside affects several biochemical pathways. It is involved in the regulation of the sodium-dependent glucose co-transporter (SGLT1) as determined by alpha-methyl-D-glucopyranoside (AMG) uptake . It also plays a role in the cryoprotection of the structure and activity of p21ras .

Pharmacokinetics

This property allows it to be used to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .

Result of Action

The result of Methyl α-D-glucopyranoside’s action is the alteration of the function of its targets. For example, it inhibits the binding of lectin-conjugates, affecting their function . It also leads to the production of acid in Listeria species, which can be detected using a pH indicator . In addition, it affects the regulation of the sodium-dependent glucose co-transporter (SGLT1) and the structure and activity of p21ras .

Action Environment

The action of Methyl α-D-glucopyranoside can be influenced by environmental factors. For instance, its solubility in water (50 mg/mL, clear, colorless ) suggests that it may spread in water systems . Moreover, it is stable under room temperature storage conditions . .

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-glucopyranoside interacts with various enzymes and proteins. It is readily taken up by cells and metabolized through glycolysis to produce ATP, which is important for cellular processes . It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by providing a readily available energy source . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase . This conversion allows the compound to enter the glycolytic pathway, where it is further metabolized to generate energy for the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been used in studies to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A

Metabolic Pathways

This compound is involved in several metabolic pathways. It is transported into the cell via specific transport proteins and then converted into glucose-6-phosphate by the enzyme glucokinase . This conversion allows the compound to enter the glycolytic pathway, where it is further metabolized to generate energy for the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported into the cell via specific transport proteins

Chemical Reactions Analysis

Methyl alpha-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups on the glucopyranoside ring. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the sugar .

Comparison with Similar Compounds

Methyl alpha-D-glucopyranoside can be compared with other similar compounds such as methyl beta-D-glucopyranoside, methyl alpha-D-mannopyranoside, and methyl beta-D-galactopyranoside .

    Methyl beta-D-glucopyranoside: Similar to this compound but differs in the anomeric configuration (beta instead of alpha).

    Methyl alpha-D-mannopyranoside: This compound has a similar structure but differs in the configuration of the hydroxyl group at the second carbon (mannose instead of glucose).

    Methyl beta-D-galactopyranoside: Another similar compound with a different sugar moiety (galactose instead of glucose).

This compound is unique due to its specific structural configuration and resistance to metabolism, making it particularly useful in studies related to glucose transport and metabolism .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O6
Source PubChem
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DSSTOX Substance ID

DTXSID7026605
Record name Methyl alpha-D-glucopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name alpha-Methylglucoside
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CAS No.

97-30-3
Record name Methyl α-D-glucopyranoside
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Record name alpha-Methylglucoside
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Record name .alpha.-D-Glucopyranoside, methyl
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Record name Methyl alpha-D-glucopyranoside
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Record name Methyl α-D-glucoside
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Record name METHYL GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methyl α-D-glucopyranoside interact with glucose transporters?

A1: Methyl α-D-glucopyranoside exhibits high affinity for sodium-dependent glucose transporters (SGLTs), particularly SGLT1, mimicking the binding of D-glucose. [] This interaction is competitive, meaning it can inhibit the transport of D-glucose. [] Research on rat cholangiocytes suggests that methyl α-D-glucopyranoside, transported by SGLT1 on the apical membrane, utilizes GLUT1 on the basolateral domain for its transcellular movement. []

Q2: What are the downstream effects of methyl α-D-glucopyranoside uptake in cells?

A2: While methyl α-D-glucopyranoside mimics D-glucose binding to SGLTs, it's not metabolized like glucose. [] Studies on LLC-PK1 cells show that its uptake, unlike the passively transported 3-O-methyl-D-glucopyranose, significantly elevates ornithine decarboxylase (ODC) activity and mRNA expression, suggesting a role in gene transcription regulation potentially linked to cell volume changes. []

Q3: Does methyl α-D-glucopyranoside influence bacterial chemotaxis?

A3: Yes, methyl α-D-glucopyranoside serves as a chemoattractant for Escherichia coli by interacting with the phosphoenolpyruvate-dependent phosphotransferase system (PTS). [] This interaction triggers a rapid chemotactic signal relayed through methyl-accepting chemotaxis proteins (MCPs) and downstream signaling pathways. []

Q4: What is the molecular formula and weight of methyl α-D-glucopyranoside?

A4: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol.

Q5: How do cryoprotectants like methyl α-D-glucopyranoside affect electron spin-echo envelope modulation (ESEEM) spectroscopy?

A5: While glycerol, a common cryoprotectant, can replace the aquo ligands of Mn(II) ions in biological samples, potentially affecting ESEEM results, methyl α-D-glucopyranoside shows less interaction. [] This suggests that methyl α-D-glucopyranoside might be a more suitable cryoprotectant for ESEEM studies on certain systems. []

Q6: Can methyl α-D-glucopyranoside act as an acceptor in enzymatic reactions?

A6: Research shows that cycloinulo-oligosaccharide fructanotransferase can utilize methyl α-D-glucopyranoside as an acceptor molecule. [] This enzymatic reaction leads to the synthesis of methyl 6-O-β-inulotriosyl-α-D-glucopyranoside, a hetero-tetrasaccharide. []

Q7: How is methyl α-D-glucopyranoside used in molecular modeling studies of protein-carbohydrate interactions?

A7: Molecular modeling studies utilize methyl α-D-glucopyranoside to understand the binding interactions with lectins like concanavalin A (ConA). [] These simulations help decipher the binding modes, energy profiles, and specific interactions within the binding site. []

Q8: How does the structure of methyl α-D-glucopyranoside relate to its activity compared to other glucose analogs?

A8: Methyl α-D-glucopyranoside's α-methyl glycoside linkage is crucial for its recognition by certain transporters like SGLT1. [] Modifications at this position or other hydroxyl groups can significantly alter its affinity and transport kinetics. [, ] For instance, 3-O-methyl-D-glucopyranose interacts with a passive glucose transporter, unlike methyl α-D-glucopyranoside, highlighting the importance of the specific methylation site. []

Q9: What analytical techniques are employed to study methyl α-D-glucopyranoside transport and metabolism?

A9: Radioactive labeling of methyl α-D-glucopyranoside allows researchers to track its uptake and transport kinetics in cells and tissues. [, , , ] Chromatographic techniques, like gel filtration, help separate and analyze reaction products in enzymatic assays involving methyl α-D-glucopyranoside. [, ]

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